molecular formula C12H13NO4 B11468266 3-[(2,6-Dimethoxyphenoxy)methyl]-1,2-oxazole

3-[(2,6-Dimethoxyphenoxy)methyl]-1,2-oxazole

Cat. No.: B11468266
M. Wt: 235.24 g/mol
InChI Key: QNRYLMKQVAIMBX-UHFFFAOYSA-N
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Description

3-[(2,6-Dimethoxyphenoxy)methyl]-1,2-oxazole is an organic compound with the molecular formula C12H13NO4 It is characterized by the presence of an oxazole ring substituted with a 2,6-dimethoxyphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dimethoxyphenoxy)methyl]-1,2-oxazole typically involves the reaction of 2,6-dimethoxyphenol with an appropriate oxazole precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of the oxazole precursor to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dimethoxyphenoxy)methyl]-1,2-oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3-[(2,6-Dimethoxyphenoxy)methyl]-1,2-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,6-Dimethoxyphenoxy)methyl]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,6-Dimethoxyphenoxy)methyl]-1,2-oxazole is unique due to its specific substitution pattern and the presence of the oxazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

3-[(2,6-dimethoxyphenoxy)methyl]-1,2-oxazole

InChI

InChI=1S/C12H13NO4/c1-14-10-4-3-5-11(15-2)12(10)16-8-9-6-7-17-13-9/h3-7H,8H2,1-2H3

InChI Key

QNRYLMKQVAIMBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCC2=NOC=C2

Origin of Product

United States

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